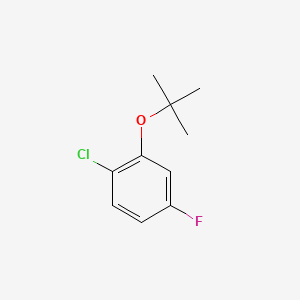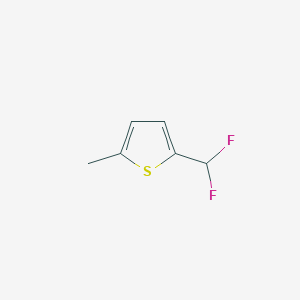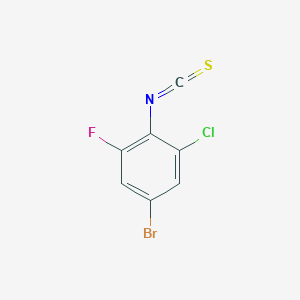
2-(tert-Butoxy)-1-chloro-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxy)-1-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a tert-butoxy group at the 2-position, a chlorine atom at the 1-position, and a fluorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1-chloro-4-fluorobenzene typically involves the reaction of 2-chloro-4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the aromatic ring, resulting in a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
2-(tert-Butoxy)-1-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce tert-butyl esters or dehalogenated compounds, respectively .
科学的研究の応用
2-(tert-Butoxy)-1-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism by which 2-(tert-Butoxy)-1-chloro-4-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s binding affinity to enzymes or receptors. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and stability. The overall mechanism of action depends on the specific application and the molecular pathways involved .
類似化合物との比較
Similar Compounds
- 2-(tert-Butoxy)-6-chloropyridine
- Hexa(tert-butoxy)ditungsten(III)
- Sodium tert-butoxide
Uniqueness
Compared to similar compounds, 2-(tert-Butoxy)-1-chloro-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both chlorine and fluorine atoms, along with the tert-butoxy group, imparts distinct chemical properties that make it valuable for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, setting it apart from other tert-butoxy-substituted compounds .
特性
分子式 |
C10H12ClFO |
|---|---|
分子量 |
202.65 g/mol |
IUPAC名 |
1-chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6H,1-3H3 |
InChIキー |
QYJCGCWNGLUWIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















